molecular formula C17H16N2O B2767522 [4-(1H-imidazol-1-yl)phenyl](4-methylphenyl)methanol CAS No. 866009-63-4

[4-(1H-imidazol-1-yl)phenyl](4-methylphenyl)methanol

Cat. No.: B2767522
CAS No.: 866009-63-4
M. Wt: 264.328
InChI Key: LUYYGIMVQPPOFS-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)phenylmethanol is an organic compound that features an imidazole ring and a phenyl group substituted with a hydroxymethyl group

Mechanism of Action

Target of Action

The primary target of 4-(1H-imidazol-1-yl)phenylmethanol is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the human body.

Mode of Action

It is known that imidazole-containing compounds interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The interaction of this compound with nitric oxide synthase could potentially influence the production of nitric oxide, thereby affecting various physiological processes .

Biochemical Pathways

Nitric oxide is involved in a variety of physiological processes, including vasodilation, immune response modulation, and neurotransmission . Any alteration in the production of nitric oxide could therefore have significant downstream effects.

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

This could include changes in blood vessel dilation, immune response, and neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)phenylmethanol can be achieved through a multi-step process. One common method involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol. This reaction yields the intermediate (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, which can then be reduced to form the desired compound .

Industrial Production Methods

While specific industrial production methods for 4-(1H-imidazol-1-yl)phenylmethanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)phenylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride

Properties

IUPAC Name

(4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-13-2-4-14(5-3-13)17(20)15-6-8-16(9-7-15)19-11-10-18-12-19/h2-12,17,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYYGIMVQPPOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N3C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322157
Record name (4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866009-63-4
Record name (4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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